2-Chloro-5-(4-ethylphenyl)benzoic acid
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Overview
Description
2-Chloro-5-(4-ethylphenyl)benzoic acid is an organic compound with the molecular formula C15H13ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a 4-ethylphenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-ethylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chlorobenzoic acid and 4-ethylphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-chlorobenzoic acid with 4-ethylphenylboronic acid. This reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction is performed under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Purification: After the reaction is complete, the product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-ethylphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or borane.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate), solvents (ethanol, dimethylformamide), temperatures (room temperature to 100°C).
Reduction: Reducing agents (lithium aluminum hydride, borane), solvents (tetrahydrofuran, diethyl ether), temperatures (0°C to room temperature).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid), temperatures (room temperature to reflux).
Major Products Formed
Substitution: 2-Amino-5-(4-ethylphenyl)benzoic acid, 2-Thio-5-(4-ethylphenyl)benzoic acid.
Reduction: 2-Chloro-5-(4-ethylphenyl)benzyl alcohol, 2-Chloro-5-(4-ethylphenyl)benzaldehyde.
Oxidation: 2-Chloro-5-(4-carboxyphenyl)benzoic acid, 2-Chloro-5-(4-formylphenyl)benzoic acid.
Scientific Research Applications
2-Chloro-5-(4-ethylphenyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique properties, such as liquid crystals and polymers.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-ethylphenyl)benzoic acid depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The chlorine and ethylphenyl groups can influence the compound’s binding affinity and selectivity, leading to desired biological effects. The exact molecular pathways involved would depend on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-phenylbenzoic acid: Similar structure but lacks the ethyl group, which may affect its reactivity and biological activity.
2-Chloro-5-(4-methylphenyl)benzoic acid: Similar structure with a methyl group instead of an ethyl group, which may influence its physical and chemical properties.
2-Bromo-5-(4-ethylphenyl)benzoic acid:
Uniqueness
2-Chloro-5-(4-ethylphenyl)benzoic acid is unique due to the presence of both a chlorine atom and a 4-ethylphenyl group on the benzene ring. This combination of substituents can influence its chemical reactivity, physical properties, and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-5-(4-ethylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-2-10-3-5-11(6-4-10)12-7-8-14(16)13(9-12)15(17)18/h3-9H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIITMCZGJXWMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681313 |
Source
|
Record name | 4-Chloro-4'-ethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-25-9 |
Source
|
Record name | 4-Chloro-4'-ethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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